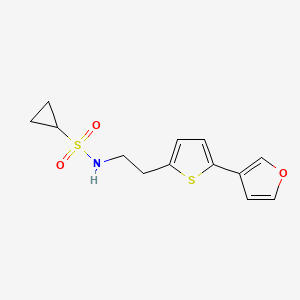

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c15-19(16,12-2-3-12)14-7-5-11-1-4-13(18-11)10-6-8-17-9-10/h1,4,6,8-9,12,14H,2-3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNLSXRTMCKCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Furan-Thiophene Intermediate

Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxylic acid.

Reaction: These starting materials undergo a condensation reaction to form a furan-thiophene intermediate.

Conditions: This reaction is often catalyzed by a base such as pyridine and carried out under reflux conditions.

-

Alkylation

Intermediate: The furan-thiophene intermediate is then subjected to alkylation using 2-bromoethylamine.

Conditions: This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

-

Cyclopropanesulfonamide Formation

Final Step: The alkylated intermediate is reacted with cyclopropanesulfonyl chloride.

Conditions: This reaction is carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Products: Oxidation can lead to the formation of sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can convert the sulfonamide group to an amine.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Products: Substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Thiophene-Based Antimicrobial Sulfonamides

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (): Structure: Features a brominated thiophene ring conjugated to a piperazinyl quinolone core. Molecular Weight: ~450–500 g/mol (higher due to the quinolone moiety). Activity: Demonstrates antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values ranging from 0.5–8 μg/mL . Key Difference: The quinolone backbone introduces DNA gyrase inhibition, a mechanism absent in the target compound.

5-Nitrothiophene derivatives ():

- Structure : Nitro-substituted thiophenes with sulfonamide or oxime groups.

- Activity : Effective against multidrug-resistant Staphylococcus aureus (MIC: 1–4 μg/mL) due to nitro group-mediated redox cycling .

- Key Difference : The nitro group enhances antimicrobial potency but may increase toxicity risks compared to the furan-thiophene hybrid in the target compound.

Cyclopropanesulfonamide Derivatives

- N-cyano-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide (): Structure: Includes a fused pyrrolo-triazolo-pyrazine ring system and a cyano group. Molecular Weight: ~500–550 g/mol. Key Difference: The complex polyheterocyclic core may improve target selectivity but reduce synthetic accessibility compared to the simpler furan-thiophene scaffold.

Thiophen-2-yl Ethylamine Derivatives

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): Structure: Dual thiophen-2-yl ethyl groups attached to a tetrahydronaphthalene amine. Activity: Likely targets serotonin or adrenergic receptors due to structural similarity to known psychoactive agents. Key Difference: The tetrahydronaphthalene core confers lipophilicity, enhancing blood-brain barrier penetration, unlike the target compound’s polar sulfonamide group .

Comparative Data Table

Research Findings and Implications

- Structural Advantages of Target Compound : The furan-thiophene hybrid may enhance π-π stacking interactions in drug-receptor binding, while the cyclopropanesulfonamide group improves metabolic stability compared to linear alkyl sulfonamides .

- Limitations : Lack of published pharmacological data (e.g., IC₅₀, toxicity profile) limits direct comparison with bioactive analogs.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 293.37 g/mol. The compound features a cyclopropane ring, thiophene, and furan moieties, which are known for their diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound may modulate the activity of these targets, leading to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression.

- Receptor Interaction : It may bind to receptors involved in signal transduction pathways, affecting cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives that include thiophene and furan rings have been studied for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.

Case Study : A study on similar compounds demonstrated significant inhibition of cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating potent anti-tumor activity. For example, a related compound showed an IC50 value of 0.20 µM against A549 cells, highlighting the potential efficacy of such derivatives in cancer therapy .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The preparation methods often include coupling furan and thiophene intermediates with sulfonamide precursors under controlled conditions to achieve high yields .

| Compound | IC50 (µM) | Target Cells | Mechanism |

|---|---|---|---|

| Compound A | 0.20 | A549 | PI3K/mTOR Inhibition |

| Compound B | 1.25 | MCF-7 | Apoptosis Induction |

| Compound C | 1.03 | HeLa | Cell Cycle Arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Cyclopropane sulfonamide formation : Alkylation of cyclopropanesulfonamide precursors with bromoethyl intermediates.

- Heterocyclic coupling : Suzuki-Miyaura cross-coupling to introduce the furan-thiophene moiety using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate stability .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–100°C) and catalyst loading (1–5 mol%) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Techniques :

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm for thiophene/furan) and cyclopropane methylene groups (δ 1.0–2.0 ppm) .

- X-ray crystallography : Use SHELX software for structure refinement; resolve sulfonamide torsion angles and heterocyclic planarity .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?

- Methods :

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate polar byproducts .

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences in the sulfonamide group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer in thiophene-furan systems .

- Reactivity indices : Use B3LYP/6-31G(d) to model electrophilic substitution sites on the thiophene ring .

Q. How should researchers address contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

- Analysis framework :

- Assay standardization : Control cell line viability (e.g., MTT vs. ATP assays) and compound solubility (DMSO concentration ≤0.1%) .

- Dose-response curves : Use nonlinear regression to account for batch-to-batch variability in purity (>95% by HPLC) .

- Example : Discrepancies in antimicrobial MIC values may arise from bacterial strain-specific efflux pump activity .

Q. What mechanistic insights exist for this compound’s interaction with cyclooxygenase (COX) enzymes or other inflammatory targets?

- Hypothesized mechanism :

- COX-2 inhibition : Sulfonamide group binds to Arg120/Val523 residues in the active site, blocking arachidonic acid access .

- Thiophene π-stacking : Aromatic interactions with Tyr355 stabilize enzyme-compound complexes .

- Experimental validation : Perform enzyme kinetics (Km/Vmax shifts) and molecular docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.